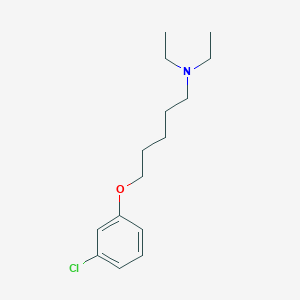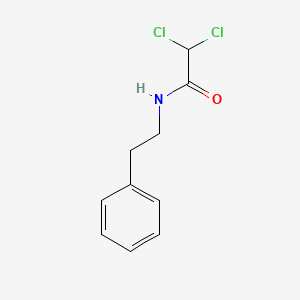
5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine, also known as CDP, is a chemical compound that belongs to the family of phenylpropylamines. This compound has gained attention in scientific research due to its potential applications in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine is not yet fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This increase in neurotransmitter levels may help to improve cognitive function and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may help to improve cognitive function. 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has also been shown to have antioxidant properties, which may help to protect the brain from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine in lab experiments is that it is relatively easy to synthesize. Additionally, 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has been shown to have a low toxicity profile, which makes it a safe compound to work with in a laboratory setting. However, one limitation of using 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine in lab experiments is that its exact mechanism of action is not yet fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine and how it affects neurotransmitter levels in the brain. Finally, more research is needed to determine the long-term effects of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine use and its potential side effects.
Métodos De Síntesis
The synthesis of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine involves the reaction of 3-chlorophenol with diethylamine to form 5-(3-chlorophenoxy)-N,N-diethylpentan-1-amine. This compound is further reacted with hydrochloric acid to produce 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine. The synthesis of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine is relatively simple and can be accomplished in a laboratory setting.
Aplicaciones Científicas De Investigación
5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
5-(3-chlorophenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-3-17(4-2)11-6-5-7-12-18-15-10-8-9-14(16)13-15/h8-10,13H,3-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUBIJZBLSFHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)



![7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5198749.png)
![(2-methoxyphenyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5198750.png)
![5-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5198761.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198769.png)

![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5198775.png)
![7-(2-chloro-4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5198776.png)
![3-(2-fluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5198784.png)
![4-chloro-N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5198792.png)
![3-methoxy-N-(3-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5198796.png)